Orismilast - 1353546-86-7

Orismilast

Catalog Number: EVT-272993
CAS Number: 1353546-86-7
Molecular Formula: C19H15Cl2F2NO7S
Molecular Weight: 510.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LEO-32731 is a bioactive chemical.
Overview

Orismilast is a next-generation, high-potency phosphodiesterase 4 inhibitor that selectively targets the phosphodiesterase 4B and phosphodiesterase 4D subtypes. This compound is primarily developed for its anti-inflammatory properties and has shown promise in treating various dermatological and immunological diseases, including psoriasis and atopic dermatitis. The development of Orismilast is spearheaded by UNION Therapeutics, which has conducted multiple phases of clinical trials to ensure its efficacy and safety in therapeutic applications .

Synthesis Analysis

The synthesis of Orismilast involves several complex chemical reactions, though specific details regarding its synthetic routes are not extensively documented in public sources. General industrial production methods focus on large-scale synthesis under controlled conditions to maintain the compound's purity and potency. The synthetic strategies may include:

  • Oxidation and Reduction Reactions: These are crucial for the metabolic processing of Orismilast within the body.
  • Substitution Reactions: Various solvents and catalysts are employed to facilitate functional group substitutions, which are essential for modifying the compound's structure to enhance its activity.

The reaction conditions typically involve using polar aprotic solvents such as N,N-dimethylformamide or N-methylpyrrolidone, often at elevated temperatures ranging from 40 to 120 degrees Celsius .

Molecular Structure Analysis

Orismilast's molecular structure is characterized by specific functional groups that contribute to its pharmacological activity. The compound's chemical formula is C17_{17}H18_{18}N2_{2}O3_{3}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features include:

  • A core structure that allows interaction with the phosphodiesterase enzyme.
  • Specific substituents that enhance selectivity towards phosphodiesterase 4B and 4D isoforms.

The precise three-dimensional conformation of Orismilast plays a critical role in its binding affinity and selectivity towards its target enzymes, influencing its therapeutic effects .

Chemical Reactions Analysis

Orismilast undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  • Oxidation: Involves the introduction of oxygen into the molecule or the removal of hydrogen, which can alter the compound's reactivity and biological activity.
  • Substitution Reactions: These reactions replace one functional group with another, facilitating modifications that enhance efficacy against specific pathways involved in inflammation.

The primary products formed from these reactions are metabolites that retain anti-inflammatory properties similar to those of the parent compound. This metabolic pathway is significant for understanding how Orismilast exerts its effects in biological systems .

Mechanism of Action

Orismilast functions primarily by inhibiting phosphodiesterase 4 enzymes, specifically targeting the phosphodiesterase 4B and phosphodiesterase 4D isoforms. The mechanism involves:

  1. Inhibition of cAMP Hydrolysis: By blocking the breakdown of cyclic adenosine monophosphate, Orismilast increases intracellular levels of cAMP.
  2. Reduction of Pro-inflammatory Cytokines: Elevated cAMP levels lead to decreased production of pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin 17A, and interleukin 13.

This multi-faceted approach allows Orismilast to act early in the inflammatory cascade, making it effective against various inflammatory conditions .

Physical and Chemical Properties Analysis

Orismilast exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 302.34 g/mol.
  • Solubility: It is soluble in polar organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating Orismilast into effective therapeutic agents for clinical use .

Applications

Orismilast has significant scientific applications across various fields:

  • Pharmaceutical Research: Investigated for its potential as a treatment for chronic inflammatory diseases such as psoriasis, hidradenitis suppurativa, and ulcerative colitis.
  • Biological Studies: Used as a model compound to study the inhibition of phosphodiesterase enzymes and their role in inflammation.
  • Clinical Trials: Currently undergoing evaluation in phase 2b clinical trials for efficacy against moderate-to-severe psoriasis and other inflammatory conditions.

The ongoing research into Orismilast highlights its potential as a versatile therapeutic agent with broad applications in treating inflammatory diseases .

Introduction to Orismilast

Orismilast is a novel, orally active small molecule inhibitor targeting phosphodiesterase-4 (PDE4), developed as a next-generation therapeutic for chronic inflammatory skin diseases (CISDs) and immune-mediated conditions. It represents a significant advancement in PDE4 inhibition due to its potent and selective action on PDE4B and PDE4D subtypes, which are critically involved in the inflammatory cascade [5] [6]. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, Orismilast modulates key pro-inflammatory pathways, reducing the production of cytokines such as TNF-α, IFN-γ, IL-17, IL-22, and IL-23 [5]. This broad-spectrum anti-inflammatory activity positions it as a promising candidate for conditions including plaque psoriasis, atopic dermatitis (AD), hidradenitis suppurativa (HS), and ulcerative colitis [3] [7]. Its development addresses the unmet need for effective oral therapies with improved safety and tolerability profiles compared to first-generation PDE4 inhibitors.

Pharmacological Classification and Structural Properties

Orismilast (chemical name: 2-(3,5-dichloro-1-oxido-4-pyridinyl)-1-(7-(difluoromethoxy)-2',3',5',6'-tetrahydro-1',1'-dioxidospiro(1,3-benzodioxole-2,4'-(4h)thiopyran)-4-yl)ethanone) is classified as a potent second-generation PDE4 inhibitor. It belongs to the chemical class of benzodioxole-containing spiro compounds with chlorinated and fluorinated hydrocarbon modifications, contributing to its enhanced selectivity and metabolic stability [1] [2].

Structural Characteristics:

  • Molecular Formula: C₁₉H₁₅Cl₂F₂NO₇S
  • Molecular Weight: 510.29 g/mol
  • CAS Registry Number: 1353546-86-7
  • IUPAC Name: 2-(3,5-Dichloro-1-oxido-4-pyridinyl)-1-[7-(difluoromethoxy)-1',1'-dioxido-2',3',5',6'-tetrahydrospiro[1,3-benzodioxole-2,4'-thiopyran]-4-yl]ethanone
  • Key Functional Groups:
  • A spirocyclic benzodioxole-thiopyran core enabling conformational rigidity.
  • Difluoromethoxy and dichloropyridine N-oxide moieties enhancing target binding and pharmacokinetic properties [2] [6].
  • Table 1: Fundamental Chemical Properties of Orismilast
    PropertyValue
    Molecular FormulaC₁₉H₁₅Cl₂F₂NO₇S
    Molecular Weight510.29 g/mol
    CAS Number1353546-86-7
    SolubilitySoluble in DMSO (195.97 mM)
    SMILES[O-][N+]1=CC(Cl)=C(CC(=O)C2=CC=C(OC(F)F)C3=C2OC2(CCS(=O)(=O)CC2)O3)C(Cl)=C1

Pharmacological Mechanism:Orismilast exerts its effects through highly selective inhibition of PDE4 isoenzymes, particularly subtypes B and D. PDE4 hydrolyzes cAMP, a secondary messenger that regulates inflammatory responses via protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathways. By inhibiting PDE4B/D, Orismilast increases intracellular cAMP, thereby suppressing the transcription of pro-inflammatory mediators and promoting anti-inflammatory cytokines like IL-10 [5] [8].

  • Table 2: PDE4 Subtype Selectivity Profile (IC₅₀ Values)
    PDE4 SubtypeIC₅₀ (nM)
    PDE4B33
    PDE4D53
    PDE4D73
    PDE4B26
    PDE4D38
    PDE4A411
    PDE4C2104

This subtype selectivity differentiates Orismilast from earlier PDE4 inhibitors (e.g., apremilast), contributing to its improved potency and potentially reduced side-effect profile [6]. Preclinical studies demonstrate its efficacy in reducing TNF-α, IFN-γ, IL-4, IL-5, IL-13, IL-22, and IL-23 secretion in human peripheral blood mononuclear cells (PBMCs), confirming broad anti-inflammatory effects across T-helper (Th)1, Th2, and Th17 pathways [5].

Historical Development and Regulatory Milestones

Orismilast was originally developed by LEO Pharma (as LEO-32731) and later advanced by UNION Therapeutics through strategic partnerships with Innovent Biologics (for Greater China) and others [1] [3]. Its development trajectory reflects targeted optimization for enhanced tolerability and efficacy in immune-mediated diseases.

Key Developmental Milestones:

  • Preclinical Validation (2020–2022): Early studies established Orismilast’s potent PDE4B/D inhibition and broad anti-inflammatory activity in murine models. In chronic oxazolone-induced skin inflammation, doses of 10–30 mg/kg significantly reduced ear thickness and inflammatory markers (p < 0.0001) [5].
  • Phase I Trials (2015–2017): Initial human studies (NCT02514694, NCT02126371) focused on pharmacokinetics and tolerability of immediate-release formulations, leading to the development of a modified-release (MR) tablet to mitigate gastrointestinal side effects associated with PDE4 inhibition [3] [8].
  • Phase II Expansion (2018–2023):
  • IASOS Phase 2b Trial (NCT05190419): A pivotal randomized, double-blind, placebo-controlled study in moderate-to-severe plaque psoriasis (n=202). Patients received Orismilast MR (20, 30, or 40 mg twice daily) or placebo for 16 weeks. Results showed significant dose-dependent improvements:
  • PASI Reduction: –52.6% to –63.7% vs. placebo (–17.3%; all p < 0.001).
  • PASI75 Response: 39.5%–49.0% vs. placebo (16.5%; p < 0.05).
  • PASI90 Response: 22.0%–28.3% vs. placebo (8.3%; p < 0.05 for 20/40 mg) [4].
  • Indication Expansion: Phase II trials initiated for AD (NCT05190419), HS (NCT05190419), and ulcerative colitis [7].
  • Regulatory Advancements:
  • FDA Fast Track Designation (2021): Granted for moderate-to-severe AD based on preliminary efficacy data [3].
  • Orphan Drug Status: Under evaluation for HS, aiming to accelerate development for this rare condition [1] [7].
  • Table 3: Key Clinical Development Milestones
    YearEventSignificance
    2020FDA IND Clearance for Phase 2b Psoriasis TrialEnabled U.S. clinical development
    2021FDA Fast Track Designation for Atopic DermatitisPriority status for AD development
    2022Completion of IASOS Phase 2b Enrollment (N=202)Pivotal efficacy data generation
    2023Topline Phase 2b Psoriasis Data ReleaseConfirmed superior efficacy vs. placebo
    2025Phase II Completion for HS and AD (NCT05190419)Indication expansion underway

Strategic Partnerships:In September 2021, UNION Therapeutics licensed Orismilast rights to Innovent Biologics for development and commercialization in Mainland China, Hong Kong, Macau, and Taiwan, accelerating its global reach [3]. Current development status across indications includes Phase II for psoriasis, AD, HS, and ulcerative colitis, positioning Orismilast as a multi-indication therapeutic asset [7].

Properties

CAS Number

1353546-86-7

Product Name

Orismilast

IUPAC Name

2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone

Molecular Formula

C19H15Cl2F2NO7S

Molecular Weight

510.3 g/mol

InChI

InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2

InChI Key

ZININGNRPUGNSL-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl

Solubility

Soluble in DMSO

Synonyms

LEO-32731; LEO 32731; LEO32731;

Canonical SMILES

C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.